Dihydro-beta-erythroidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Dihidro-beta-eritroidina es un miembro de los alcaloides de la eritrina y es conocido por su papel como antagonista competitivo del receptor nicotínico de acetilcolina. Tiene una selectividad moderada para la subunidad neuronal alfa-4 del receptor y se utiliza en varios estudios farmacológicos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La dihidro-beta-eritroidina se puede sintetizar mediante la hidrogenación de la beta-eritroidina. El proceso implica la reducción de los dobles enlaces en la beta-eritroidina utilizando gas hidrógeno en presencia de un catalizador de paladio. La reacción se lleva a cabo normalmente en condiciones suaves para garantizar la reducción selectiva de los dobles enlaces sin afectar a otros grupos funcionales .

Métodos de producción industrial

La producción industrial de dihidro-beta-eritroidina sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de reactores de hidrogenación de alta presión y catalizadores de paladio para lograr una producción eficiente y de alto rendimiento. El producto se purifica entonces utilizando técnicas cromatográficas estándar para obtener la pureza deseada .

Análisis De Reacciones Químicas

Tipos de reacciones

La dihidro-beta-eritroidina experimenta diversas reacciones químicas, entre ellas:

Oxidación: Se puede oxidar para formar las cetonas o aldehídos correspondientes.

Reducción: Una reducción posterior puede llevar a la formación de compuestos totalmente saturados.

Sustitución: Puede sufrir reacciones de sustitución nucleófila, particularmente en el grupo metoxi.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.

Reducción: Gas hidrógeno en presencia de catalizadores de paladio o platino.

Sustitución: Nucleófilos como el metóxido de sodio o el etóxido de sodio.

Principales productos formados

Oxidación: Formación de cetonas o aldehídos.

Reducción: Formación de compuestos totalmente saturados.

Sustitución: Formación de derivados sustituidos con diferentes grupos funcionales.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1. Neuromuscular Blockade and Antinociception

Dihydro-beta-erythroidine has been shown to block the central actions of nicotine, making it a valuable tool in studying neuromuscular transmission and pain modulation. In vivo studies demonstrated that DHβE effectively antagonizes nicotine-induced behaviors such as antinociception, hypomotility, and motor impairment. For instance, a study indicated that DHβE could block the antinociceptive effects of nicotine without affecting calcium-dependent mechanisms involved in pain signaling .

2. Cognitive Function and Memory Impairment

Research has also focused on the effects of DHβE on cognitive functions. In experiments involving spatial memory tasks, such as the Morris Water Maze, DHβE administration resulted in significant disruptions to memory performance. This suggests that nicotinic receptors play a crucial role in cognitive processing related to memory .

Molecular Dynamics Simulations

3. Structural Studies of Receptor Interaction

Molecular dynamics simulations have been employed to understand how DHβE interacts with nicotinic acetylcholine receptors at a molecular level. These studies revealed that DHβE binds to the α4β2 nAChR, promoting conformational changes that are essential for receptor desensitization . The simulations provided insights into the binding affinity and kinetics of DHβE, contributing to our understanding of its pharmacological profile.

Behavioral Studies

4. Effects on Locomotor Activity

Behavioral studies utilizing DHβE have demonstrated its ability to modulate locomotor activity in animal models. For example, intraventricular injections of DHβE were shown to reverse nicotine-induced enhancements in horizontal locomotion while not affecting vertical activity . This dissociation highlights the nuanced role of nicotinic signaling in regulating different aspects of motor behavior.

Table: Summary of Key Research Findings on this compound

Mecanismo De Acción

La dihidro-beta-eritroidina ejerce sus efectos inhibiendo competitivamente los receptores nicotínicos de acetilcolina. Se une a los sitios del receptor, impidiendo que la acetilcolina active los receptores. Este bloqueo da como resultado la supresión de la neurotransmisión colinérgica, que puede modular diversas respuestas fisiológicas, incluyendo la contracción muscular y la señalización neuronal .

Comparación Con Compuestos Similares

Compuestos similares

Beta-eritroidina: El compuesto madre del que se deriva la dihidro-beta-eritroidina.

Mecamilamina: Otro antagonista del receptor nicotínico con diferente selectividad y potencia.

Hexametonio: Un bloqueador ganglionar que también se dirige a los receptores nicotínicos.

Singularidad

La dihidro-beta-eritroidina es única debido a su selectividad moderada para la subunidad neuronal alfa-4 del receptor y su capacidad para antagonizar los efectos conductuales de la nicotina. Sus propiedades de unión específicas y su perfil farmacológico la convierten en una valiosa herramienta para estudiar los receptores nicotínicos de acetilcolina y su papel en diversos procesos fisiológicos .

Actividad Biológica

Dihydro-beta-erythroidine (DHβE) is a competitive antagonist of nicotinic acetylcholine receptors (nAChRs), particularly known for its selective inhibition of neuronal α4β2 and α4β4 receptor subtypes. This compound has garnered significant attention in pharmacological research due to its diverse biological activities and potential therapeutic applications.

This compound is an alkaloid derived from the Erythrina species, characterized by its ability to bind to nAChRs, thereby inhibiting acetylcholine's action. The compound exhibits moderate selectivity for the α4 subunit, with IC50 values of 0.19 μM for α4β4 and 0.37 μM for α4β2 receptors . Its antagonistic properties contribute to various physiological effects, including modulation of neurotransmitter release and behavioral responses in animal models.

1. Behavioral Effects

Research indicates that DHβE effectively antagonizes the behavioral effects of nicotine, such as reward and reinforcement in addiction models. In studies involving mice, DHβE administration led to significant reductions in nicotine-induced behaviors, demonstrating its potential as a tool for understanding nicotine addiction mechanisms .

2. Antidepressant-like Effects

This compound has also been shown to exhibit antidepressant-like properties in animal models. In forced swim and tail suspension tests, DHβE administration resulted in reduced immobility times, suggesting an increase in antidepressant-like activity . This effect may be linked to its action on cholinergic systems involved in mood regulation.

Case Studies and Research Findings

Several studies have explored the biological activity of DHβE across different contexts:

Molecular Dynamics Simulations

Recent advancements in molecular dynamics simulations have modeled the binding of DHβE to nAChRs, providing a structural basis for understanding its antagonistic effects. These simulations reveal how DHβE interacts with receptor sites, which could inform the design of more selective nAChR modulators .

Propiedades

Número CAS |

23255-54-1 |

|---|---|

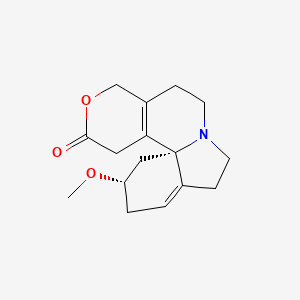

Fórmula molecular |

C16H21NO3 |

Peso molecular |

275.34 g/mol |

Nombre IUPAC |

(1S,16S)-16-methoxy-5-oxa-10-azatetracyclo[8.7.0.01,13.02,7]heptadeca-2(7),13-dien-4-one |

InChI |

InChI=1S/C16H21NO3/c1-19-13-3-2-12-5-7-17-6-4-11-10-20-15(18)8-14(11)16(12,17)9-13/h2,13H,3-10H2,1H3/t13-,16-/m0/s1 |

Clave InChI |

ALSKYCOJJPXPFS-BBRMVZONSA-N |

SMILES |

COC1CC=C2CCN3C2(C1)C4=C(CC3)COC(=O)C4 |

SMILES isomérico |

CO[C@H]1CC=C2CCN3[C@]2(C1)C4=C(CC3)COC(=O)C4 |

SMILES canónico |

COC1CC=C2CCN3C2(C1)C4=C(CC3)COC(=O)C4 |

Sinónimos |

eta Erythroidine, Dihydro Dihydro beta Erythroidine Dihydro-beta-Erythroidine Erythroidine, Dihydro beta |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.